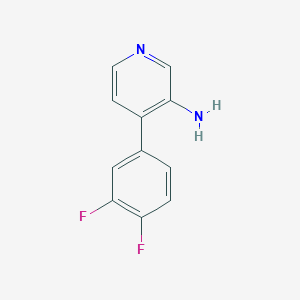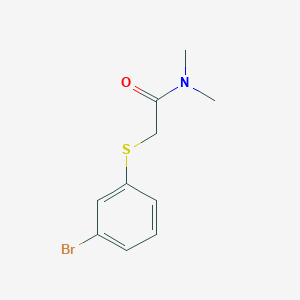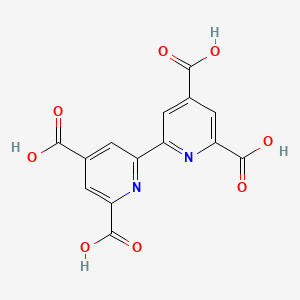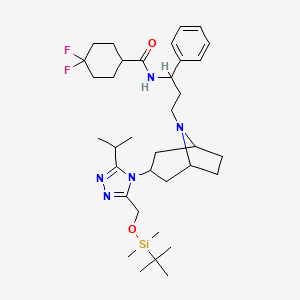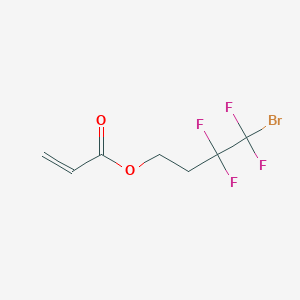
4-Bromo-3,3,4,4-tetrafluorobutyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is an organofluorine compound known for its unique chemical properties and applications. It is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and stability. This compound is used in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutene with acrylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves large-scale reactions using specialized equipment to handle the reactive intermediates and maintain safety standards. The process often includes steps such as distillation and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Radical initiators or catalysts are used to promote polymerization, often conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate.
Addition Reactions: Polymers with specific properties tailored for industrial applications.
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of specialty polymers and coatings with enhanced properties
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in polymerization. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the intermediates and transition states .
Comparaison Avec Des Composés Similaires
- 4-Bromo-3,3,4,4-tetrafluorobutene
- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
Comparison: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is unique due to the presence of both bromine and acrylate groups, which confer distinct reactivity and applications. Compared to 4-Bromo-3,3,4,4-tetrafluorobutene, it has an additional acrylate group that allows for polymerization. In contrast to 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, it lacks the hydroxyl group, making it more suitable for certain synthetic applications .
Propriétés
Numéro CAS |
193758-80-4 |
|---|---|
Formule moléculaire |
C7H7BrF4O2 |
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) prop-2-enoate |
InChI |
InChI=1S/C7H7BrF4O2/c1-2-5(13)14-4-3-6(9,10)7(8,11)12/h2H,1,3-4H2 |
Clé InChI |
YJUPZVHPECDZFV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


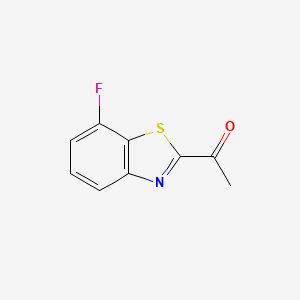


![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
